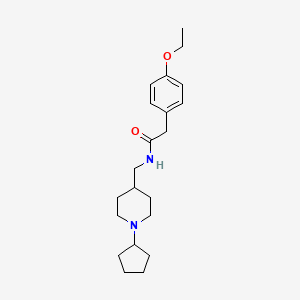

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H32N2O2 and its molecular weight is 344.499. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism in Herbicides

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide, as part of its broader chemical class, has been studied in the context of its metabolism in human and rat liver microsomes. For instance, the comparative metabolism of chloroacetamide herbicides shows the complex metabolic pathways these compounds undergo, highlighting their transformation into various metabolites with potential carcinogenic properties. Such research provides crucial insights into the metabolic activation and the potential health risks associated with exposure to these chemicals (Coleman et al., 2000).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase demonstrates the potential of this compound in the synthesis of antimalarial drugs. This process optimization highlights the versatility of this compound derivatives in pharmaceutical applications, offering a pathway to develop drugs with enhanced efficacy and safety profiles (Magadum & Yadav, 2018).

Novel Antihypertensive Agents

The structural modification of this compound derivatives has led to the discovery of novel antihypertensive agents. By evaluating the inhibitory activity against T-type Ca(2+) channels, researchers have identified compounds with significant potential to lower blood pressure without inducing reflex tachycardia, showcasing the therapeutic potential of these derivatives in cardiovascular disease management (Watanuki et al., 2012).

Environmental Degradation of Herbicides

Studies on the environmental degradation of herbicides, including those related to this compound, focus on the N-deethoxymethylation key step in biodegradation. The identification of cytochrome P450 system components involved in this process is crucial for understanding the environmental fate of these compounds and developing strategies for mitigating their impact on ecosystems (Wang et al., 2015).

Interaction with Biological Macromolecules

The interaction of this compound derivatives with biological macromolecules, such as proteins, has been studied to understand their potential therapeutic effects and toxicological profiles. For instance, the structural characterization of covalent adducts formed between acetaminophen, a compound within the same broad chemical family, and bovine serum albumin provides insights into the drug-protein interactions and their implications for drug efficacy and safety (Hoffmann et al., 1985).

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-2-25-20-9-7-17(8-10-20)15-21(24)22-16-18-11-13-23(14-12-18)19-5-3-4-6-19/h7-10,18-19H,2-6,11-16H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISWZCJXLUCIGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)

![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)

![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)